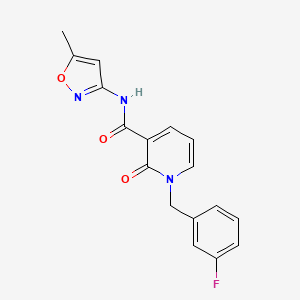

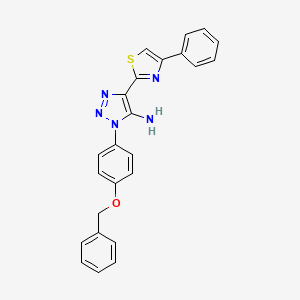

![molecular formula C19H15N5OS2 B2358578 N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide CAS No. 894002-05-2](/img/structure/B2358578.png)

N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide” is a complex organic compound. It contains several heterocyclic rings including a benzothiazole ring and a pyridazinone ring. These types of compounds are often studied for their potential pharmacological activities .

Scientific Research Applications

Structure-Activity Relationships in Drug Discovery

Research on related compounds, such as phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, has provided valuable insights into structure-activity relationships. For instance, studies on N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide have demonstrated its potent inhibitory effect on PI3Kα and mTOR, both in vitro and in vivo. Modifications to the benzothiazole ring, aiming to reduce metabolic deacetylation, have underscored the significance of heterocyclic analogs in enhancing metabolic stability, a principle that could be applicable to the development of new therapeutic agents involving similar structural frameworks (Stec et al., 2011).

Fluorescent Probes for Mercury Ion Detection

Compounds with a pyridyl and benzothiazol moiety have been explored for their utility as fluorescent probes. The synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, derived from β-lactam carbenes and 2-pyridyl isonitriles, has demonstrated efficiency in detecting mercury ions both in acetonitrile and buffered aqueous solutions. This research highlights the potential of structurally related compounds for applications in environmental monitoring and analytical chemistry (Shao et al., 2011).

Antitumor and Anticancer Activities

Investigations into the antitumor and anticancer activities of compounds containing benzothiazole and pyridine rings have shown promising results. For example, novel fluoro-substituted benzo[b]pyran derivatives have exhibited significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting the potential therapeutic value of compounds with similar structural motifs (Hammam et al., 2005).

Insecticidal Properties

The synthesis and assessment of heterocycles incorporating thiadiazole moieties have shown insecticidal properties against pests such as the cotton leafworm, Spodoptera littoralis. This area of research indicates the potential of compounds with acetamide and heterocyclic components for agricultural applications (Fadda et al., 2017).

Ligand-Protein Interactions and Photovoltaic Efficiency

Studies on benzothiazolinone acetamide analogs have combined spectroscopic and quantum mechanical approaches to investigate ligand-protein interactions and photovoltaic efficiency. This research suggests the applicability of similar compounds in the development of dye-sensitized solar cells (DSSCs) and as potential therapeutics through molecular docking studies (Mary et al., 2020).

Future Directions

properties

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5OS2/c1-12-4-5-15-16(9-12)27-19(21-15)22-17(25)11-26-18-7-6-14(23-24-18)13-3-2-8-20-10-13/h2-10H,11H2,1H3,(H,21,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGVULMGZFZWRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2358501.png)

![7-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2358503.png)

![{[4-(Difluoromethoxy)butoxy]methyl}benzene](/img/structure/B2358504.png)

![N-(3-Chloro-4-methoxyphenyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2358512.png)

![1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2358514.png)

![N-Ethyl-N-[2-oxo-2-(2-propanoylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2358517.png)

![methyl 2-(9-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2358518.png)